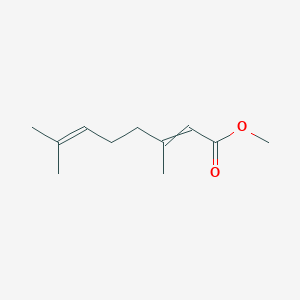

Methyl-3,7-dimethyl-2,6-octadienoate

Descripción general

Descripción

Methyl-3,7-dimethyl-2,6-octadienoate is a natural product found in Leptospermum scoparium and Myrtus communis with data available.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : Methyl-3,7-dimethyl-2,6-octadienoate can be efficiently synthesized using microwave energy, providing an eco-friendly and mild methodology for its production (Singh, Sharma, & Singh, 2009).

Fungicidal Activities : Derivatives of this compound exhibit promising fungicidal activities, with certain compounds showing high inhibition rates against Rhizoctonia solani (Yang, Dong, Jiang, & Wang, 2015).

Use in Palladium-Catalyzed Reactions : This compound is utilized in palladium-catalyzed methylation reactions, highlighting its role in the synthesis of biologically and pharmacologically active compounds (Wu, Wei, Wan, & Zhang, 2021).

Biological and Environmental Applications

Biotransformation Studies : In the study of biotransformation, this compound is transformed by Spodoptera litura larvae into various compounds, indicating its biological transformations in certain organisms (Takechi & Miyazawa, 2006).

Novel Metabolites from Rare Actinomycetes : this compound derivatives have been isolated from rare actinomycetes, which are of interest for their potential antimicrobial properties (Saito, Indo, Oku, Komaki, Kawasaki, & Igarashi, 2021).

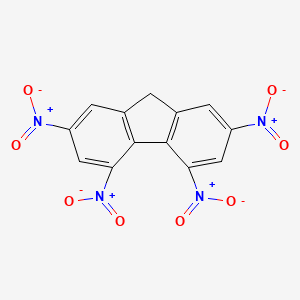

Catalytic Activity in Oxidation Reactions : This compound is incorporated into metallophthalocyanines, which are studied for their catalytic activity in the oxidation of phenolic compounds, relevant to industrial applications (Kantekin, Saka, Ertem, Mısır, Yalazan, & Sarkı, 2018).

Acaricidal Activity : this compound and its analogues have demonstrated acaricidal activity against the stored food pest mite Tyrophagus putrescentiae, suggesting its potential in pest control (Song & Lee, 2018).

Additional Studies

- Halogenated Monoterpenes in Marine Macroalgae : Research on halogenated monoterpenes derived from marine macroalgae includes studying compounds structurally similar to this compound, examining their atmospheric impacts and reactions with oxidants (Khan, Shallcross, Harrison, Booth, Bacak, Percival, Beukes, & Davies-Coleman, 2022).

Propiedades

IUPAC Name |

methyl 3,7-dimethylocta-2,6-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBBFVLNKYODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047129 | |

| Record name | Methyl geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)

![ethyl 7-oxo-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1635087.png)

![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)